5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with an oxygen and nitrogen atom, as well as a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol
- (1R,4R)-tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- (1S,4S)-tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Uniqueness
What sets 5-(thiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane apart from similar compounds is its incorporation of a thiophene ring, which adds to its chemical diversity and potential for unique interactions in biological systems.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(9-2-1-3-14-9)11-5-8-4-7(11)6-13-8/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYVIFOAFFCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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